N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide
Overview
Description
N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C11H10ClN5O3 and its molecular weight is 295.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Therapeutic Applications
Pyrazole Derivatives and Their Antitumor Activity : Research has reviewed the antitumor activity of various imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, highlighting their potential in antitumor drug development (Iradyan et al., 2009).
Pyrazole Heterocycles in Medicinal Chemistry : Pyrazole moieties are identified as pharmacophores with widespread biological activities, including anticancer and antimicrobial effects. The synthesis of pyrazole-appended heterocycles is discussed, emphasizing their role in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Advanced Heterocyclic Compounds : A review on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones elaborates on their utility in synthesizing various heterocycles, demonstrating the versatility of pyrazoline derivatives in pharmaceutical chemistry (Gomaa & Ali, 2020).
Multicomponent Synthesis of Pyrazole Derivatives : Recent advancements in the synthesis of biologically active molecules containing pyrazole moieties through multicomponent reactions (MCRs) are discussed. This approach is highlighted for its efficiency in producing compounds with antibacterial, anticancer, and various other activities (Becerra et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(methylamino)-4-nitropyrazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-13-10-9(17(19)20)6-16(15-10)11(18)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,15)(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXNVPFXJSHGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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